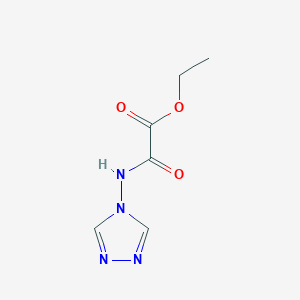

ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate

Description

Properties

Molecular Formula |

C6H8N4O3 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(1,2,4-triazol-4-ylamino)acetate |

InChI |

InChI=1S/C6H8N4O3/c1-2-13-6(12)5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H,9,11) |

InChI Key |

MDXRCRPTMGKTMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NN1C=NN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate typically involves the reaction of ethyl oxoacetate with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial and Antifungal Activity

Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate has shown potential as a lead compound in drug development targeting microbial infections. Studies indicate that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth .

2. Anticancer Properties

Research has highlighted the cytotoxic effects of this compound against several cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in melanoma and breast cancer cell lines. The mechanism often involves the disruption of cellular processes that lead to programmed cell death .

3. Drug Development

The compound's structural features make it suitable for modifications aimed at enhancing its biological activity. Multi-step synthetic routes allow for the creation of derivatives that may possess improved efficacy against specific targets in cancer therapy or infectious diseases .

Agricultural Applications

1. Fungicide and Bactericide Potential

Due to its antimicrobial properties, this compound is being explored for use as a fungicide or bactericide in agricultural settings. Its ability to inhibit fungal pathogens could lead to its application in crop protection strategies .

Case Studies

Mechanism of Action

The mechanism of action of ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria or fungi, leading to their death. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate with structurally related triazole derivatives, emphasizing functional group variations, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Triazole Derivatives

†Estimated using standard atomic weights.

Functional Group Impact on Reactivity and Solubility

- Oxo vs. Thioether Groups : The oxo group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioether-containing analogs (e.g., compounds in ). This increases aqueous solubility but may reduce membrane permeability .

- Ethyl Ester : The ester group contributes to lipophilicity, facilitating cellular uptake. This is consistent with its presence in bioactive triazole-thioacetates ().

Biological Activity

Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

This compound features a 1,2,4-triazole ring , which is known for its significant biological activity. The molecular formula of this compound is , and it includes an ethyl ester group and an oxo group attached to the triazole nitrogen. The structure can be represented as follows:

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Research indicates that the compound inhibits bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity .

2. Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine release. It has been found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells .

3. Anticancer Potential

The anticancer activity of this compound is supported by various studies indicating its ability to induce apoptosis in cancer cell lines. For instance, derivatives of triazole compounds have shown promising results in inhibiting tumor growth in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| Hep G2 (liver cancer) | 5.0 |

| MCF-7 (breast cancer) | 6.5 |

These findings suggest that this compound may act through mechanisms involving DNA damage and cell cycle arrest .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole moiety can bind to enzyme active sites, inhibiting their function. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results demonstrated significant bactericidal activity with MIC values lower than those of conventional antibiotics .

Case Study 2: Anti-cancer Activity

In another study focusing on its anticancer properties, researchers treated various cancer cell lines with this compound and observed a dose-dependent decrease in cell viability alongside increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate, and how can intermediates be characterized?

- Methodology : A common approach involves reacting 1,2,4-triazole derivatives with ethyl haloacetates (e.g., ethyl bromoacetate or chloroacetate) under basic conditions. For example, sodium in ethanol facilitates nucleophilic substitution, as seen in similar triazole-ester syntheses . Post-reaction purification often includes recrystallization (water-ethanol mixtures) or column chromatography. Intermediate characterization relies on / NMR, IR (to confirm carbonyl and NH stretches), and elemental analysis to verify stoichiometry .

Q. How can spectroscopic techniques resolve structural ambiguities in triazole-containing esters?

- Methodology : Use NMR to identify NH protons (δ 8–10 ppm for triazole NH) and ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH). IR confirms carbonyl vibrations (C=O at ~1700 cm) and triazole ring modes (1450–1600 cm). For ambiguous cases, high-resolution mass spectrometry (HRMS) or X-ray crystallography provides definitive structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require longer reflux times (e.g., 18 hours in DMSO ).

- Catalysis : Triethylamine or NaCO accelerates SN2 reactions with ethyl chloroacetate .

- Temperature control : Reflux at 60–80°C balances reactivity and side-product suppression. Post-reaction quenching with ice water minimizes decomposition .

- Data-driven optimization : Design a factorial experiment varying solvent, base, and temperature, then analyze yields via HPLC or NMR integration.

Q. How should researchers address contradictions between spectral data and elemental analysis results?

- Case example : If elemental analysis shows a carbon deficit compared to HRMS, consider hydrate formation or residual solvents. Thermogravimetric analysis (TGA) identifies bound water/solvent. For sulfur-containing analogs, confirm purity via combustion analysis (e.g., %S deviation <0.3% indicates successful S-alkylation ).

- Resolution : Cross-validate with X-ray crystallography, which provides absolute confirmation of molecular composition and hydrogen-bonding patterns .

Q. What strategies elucidate the biological activity mechanisms of triazole-ester derivatives?

- Approach :

- Target identification : Use molecular docking to predict binding to enzymes like aromatase or steroid sulfatase, as seen in structurally related 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile derivatives .

- In vitro assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., IC determination) and compare with controls like 5-fluorouracil .

- Metabolic studies : Investigate hepatic microsomal stability using LC-MS to identify major metabolites (e.g., ester hydrolysis or triazole ring oxidation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.